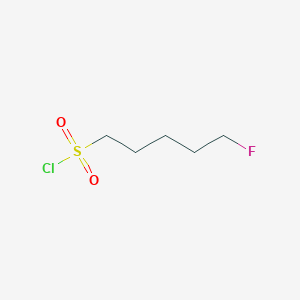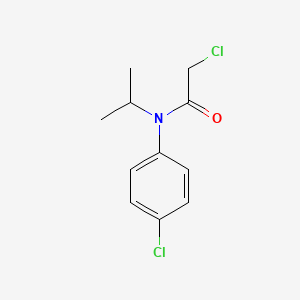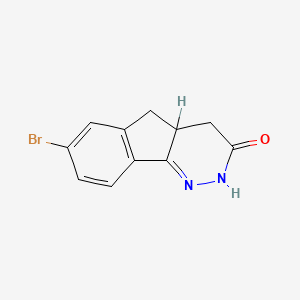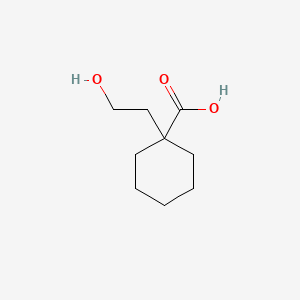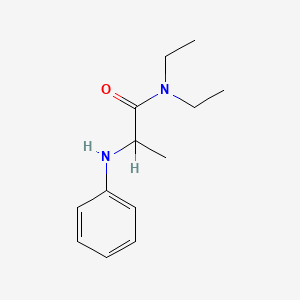
2-Anilino-N,N-diethyl-propionamide
説明
2-Anilino-N,N-diethyl-propionamide, otherwise known as DEPA, is a chemical compound with a wide range of applications in scientific research. It is a simple amide that is used as a building block for synthesizing various compounds, such as derivatives of DEPA, and is also employed in many biochemistry and physiology experiments.
科学的研究の応用
DEPA is widely used in scientific research due to its versatility. It is employed in the synthesis of various compounds, such as derivatives of DEPA, and is also used in biochemistry and physiology experiments. For example, DEPA can be used to study the effects of certain drugs on the body, as well as the biochemical and physiological effects of various compounds. Additionally, DEPA is used in the synthesis of pharmaceuticals and other compounds, and is also used in the production of certain plastics.
作用機序
DEPA works by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. Inhibition of this enzyme results in increased levels of these neurotransmitters, which can lead to various physiological effects. Additionally, DEPA has been shown to act as an agonist of the serotonin 5-HT2A receptor, which has been linked to various neurological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DEPA are largely dependent on the dose used. At low doses, DEPA has been shown to act as a mild stimulant, increasing alertness and energy levels. At higher doses, DEPA can cause a variety of effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of serotonin and dopamine in the brain. Additionally, DEPA has been linked to a number of neurological effects, such as increased sensory sensitivity, altered perception of time, and increased creativity.
実験室実験の利点と制限
DEPA has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and can be stored for long periods of time without degradation. Additionally, DEPA is relatively stable, and is not easily degraded by heat or light. However, DEPA is toxic in high doses, and should be handled with care in the laboratory. Additionally, DEPA can have unpredictable effects on certain individuals, and may not produce consistent results in all experiments.
将来の方向性
The potential future directions for research involving DEPA are numerous. DEPA can be used to study the effects of various compounds on the body, as well as the biochemical and physiological effects of certain drugs. Additionally, further research into the mechanism of action of DEPA could lead to a better understanding of its effects on the body. Additionally, DEPA could be used in the synthesis of new pharmaceuticals and other compounds, as well as in the production of certain plastics. Finally, further research into the safety and efficacy of DEPA could lead to its use in clinical settings.
合成法
DEPA can be synthesized by combining aniline and diethylpropionamide in an aqueous solution, followed by a reaction with sulfuric acid. This reaction results in the formation of a salt, which is then purged with hydrochloric acid to form DEPA. Alternatively, DEPA can be synthesized by reacting aniline and diethylpropionamide in the presence of a catalyst, such as palladium or platinum, at elevated temperatures.
特性
IUPAC Name |
2-anilino-N,N-diethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)11(3)14-12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOCXDAOWFSIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919460 | |
| Record name | N,N-Diethyl-N~2~-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-N,N-diethyl-propionamide | |
CAS RN |
91904-56-2 | |
| Record name | Propionamide, 2-anilino-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091904562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-N~2~-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



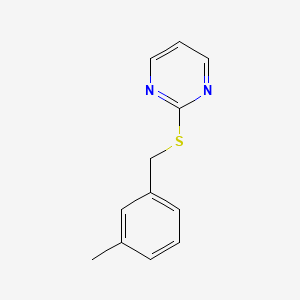
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)
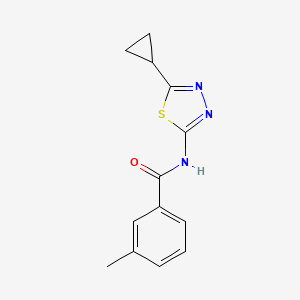
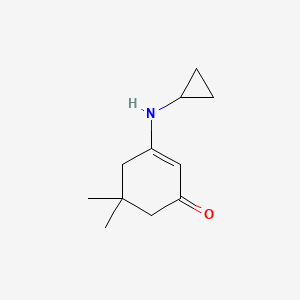
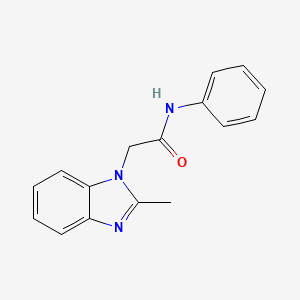
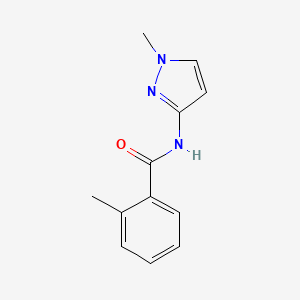
![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)
